![molecular formula C15H23ClN2O3 B5489221 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B5489221.png)
1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride, also known as DM-235, is a novel compound that has gained attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of piperazine derivatives and has been found to have significant pharmacological properties.
作用機序
The exact mechanism of action of 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride is not fully understood. However, it has been suggested that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. Inhibition of COX-2 activity results in reduced production of prostaglandins, leading to the anti-inflammatory and analgesic effects of 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride. 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has also been found to activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the activity of COX-2, leading to reduced production of prostaglandins. 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been shown to have anti-oxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has several advantages for use in lab experiments. It is a novel compound with potent pharmacological properties, making it an attractive candidate for drug development. It has been extensively studied in vitro and in vivo, providing a wealth of data for researchers. However, there are also some limitations to its use. 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride is not yet approved for clinical use, so its safety and efficacy in humans are not yet fully established. In addition, the exact mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use in cancer therapy, either alone or in combination with other drugs. Further studies are needed to fully elucidate the mechanism of action of 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride and to establish its safety and efficacy in humans. In addition, the development of new analogs of 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride may lead to compounds with improved pharmacological properties.
合成法
The synthesis of 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-methylpiperazine in the presence of a base and a solvent. The resulting product is then purified and converted into its hydrochloride salt form. This method has been optimized to produce high yields of pure 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride.
科学的研究の応用
1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have potent anti-inflammatory, analgesic, and anti-cancer properties. 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, it has been found to induce apoptosis in cancer cells and inhibit the growth of tumors.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-16-6-8-17(9-7-16)15(18)11-12-4-5-13(19-2)14(10-12)20-3;/h4-5,10H,6-9,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOWDSPJWQPUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

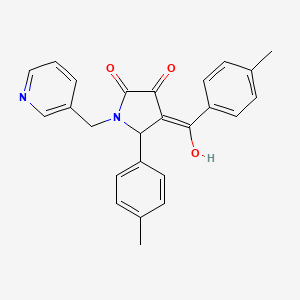
![4-{[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B5489145.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}cyclopentanecarboxamide](/img/structure/B5489152.png)
![N-cyclopropyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]acetamide](/img/structure/B5489160.png)
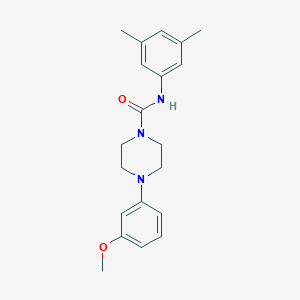
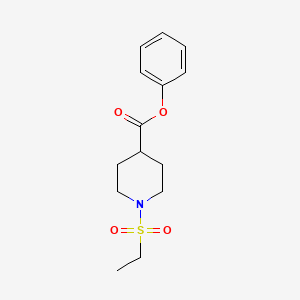
![2-(3-methoxybenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine](/img/structure/B5489182.png)
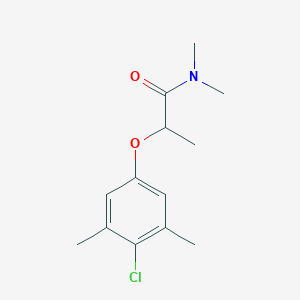
![1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5489213.png)
![N-cyclopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5489229.png)
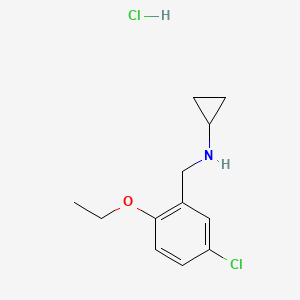
![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5489232.png)

![N~4~-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5489248.png)